2-(2,2-Dimethylpropyl)butanedioic acid
CAS No.: 1803601-15-1
Cat. No.: VC3187445
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803601-15-1 |
|---|---|
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 2-(2,2-dimethylpropyl)butanedioic acid |
| Standard InChI | InChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
| Standard InChI Key | XRSDVKXFCVCMKF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(CC(=O)O)C(=O)O |
| Canonical SMILES | CC(C)(C)CC(CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structure
2-(2,2-Dimethylpropyl)butanedioic acid, also known as 2-neopentylsuccinic acid, is a dicarboxylic acid with a branched alkyl substituent . It features a butanedioic acid (succinic acid) backbone with a 2,2-dimethylpropyl group attached at the second carbon position. This structural arrangement gives the molecule distinctive chemical properties that differentiate it from other succinic acid derivatives.
The compound has the molecular formula C₉H₁₆O₄ and a molecular weight of approximately 188.22 g/mol. Its structure consists of two carboxylic acid groups (-COOH) positioned at opposite ends of a carbon chain, with the branched neopentyl group creating an asymmetric center at the second carbon position. This structural arrangement influences its physical properties, reactivity, and potential applications.
Identification Data
The compound can be identified using various standardized chemical identifiers, which are summarized in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 1803601-15-1 |
| IUPAC Name | 2-(2,2-dimethylpropyl)butanedioic acid |
| Alternative Name | 2-neopentylsuccinic acid |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Standard InChI | InChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
| Standard InChIKey | XRSDVKXFCVCMKF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(CC(=O)O)C(=O)O |
| PubChem Compound ID | 119031532 |
Physical and Chemical Properties
2-(2,2-Dimethylpropyl)butanedioic acid possesses physical and chemical properties that are influenced by its molecular structure, particularly the presence of the neopentyl group and the two carboxylic acid functionalities. The compound exhibits properties typical of dicarboxylic acids but with modifications resulting from the branched alkyl substituent.
The presence of two carboxylic acid groups makes the compound capable of participating in acid-base reactions, esterification, and other transformations characteristic of carboxylic acids. The neopentyl group, with its tertiary carbon center, contributes to the compound's unique reactivity profile and solubility properties.
Like other dicarboxylic acids, 2-(2,2-Dimethylpropyl)butanedioic acid can form salts, esters, and amides through reactions of its carboxylic acid groups. The compound's reactivity is influenced by the steric hindrance provided by the neopentyl group, which can affect the accessibility of one of the carboxylic acid groups to reagents.
Structural Comparison with Related Compounds
Several compounds share structural similarities with 2-(2,2-Dimethylpropyl)butanedioic acid. One such compound is butanedioic acid mono(2,2-dimethylhydrazide), also known as daminozide, which is a plant growth retardant . Another related compound is (2-neopentylallyl)succinic acid, which has an additional unsaturated bond in its structure .
The structural similarity between 2-(2,2-Dimethylpropyl)butanedioic acid and succinic acid (butanedioic acid) is particularly notable, with the primary difference being the presence of the neopentyl substituent in the former. This structural relationship is important in understanding the functional properties of the compound, especially in biological systems where succinic acid plays significant roles in metabolism.
Comparison with Similar Compounds
| Compound | Molecular Formula | Structural Distinction | Primary Application |
|---|---|---|---|
| 2-(2,2-Dimethylpropyl)butanedioic acid | C₉H₁₆O₄ | Neopentyl group at C-2 | Nano-adjuvant vaccines, materials science |
| Butanedioic acid (Succinic acid) | C₄H₆O₄ | No substituents | Metabolic intermediate, chemical synthesis |
| Butanedioic acid mono(2,2-dimethylhydrazide) (Daminozide) | C₆H₁₂N₂O₃ | Dimethylhydrazide group | Plant growth retardant |
| (2-Neopentylallyl)succinic acid | C₁₂H₂₀O₄ | Unsaturated neopentyl group | Research chemical |
Applications and Research Significance
2-(2,2-Dimethylpropyl)butanedioic acid has found applications in various scientific domains, particularly in pharmaceutical development and materials science. One of its notable applications is in the production of nano-adjuvant vaccines, where it can induce immune responses and enhance immunogenicity.
The compound plays a role in optimizing the preparation of nanoparticles using biopolymer materials like poly(lactic acid) (PLA) and cationic lipids. This application leverages the compound's unique structural features, particularly the presence of the neopentyl group, which can influence the physicochemical properties of the resulting nanoparticles.
In research contexts, the compound's structural similarity to succinic acid, a key intermediate in cellular metabolism, suggests potential biological activities. The modifications introduced by the neopentyl group could alter binding to biological targets, potentially leading to novel pharmaceutical applications.
Analytical Methods and Characterization
The characterization of 2-(2,2-Dimethylpropyl)butanedioic acid can be accomplished using standard analytical techniques for organic compounds. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy, which would reveal the presence of the neopentyl group and the carboxylic acid functionalities
-
Infrared (IR) spectroscopy, highlighting the characteristic C=O stretching bands of the carboxylic acid groups
-
Mass spectrometry, confirming the molecular weight and fragmentation pattern
-
X-ray crystallography, if crystalline materials can be obtained, to determine the three-dimensional structure
-
Chromatographic methods for purity assessment
These analytical approaches are essential for confirming the identity and purity of the compound, particularly in research and pharmaceutical applications where high standards of quality control are required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume